Cyclopropylmethyl-d2 alcohol
Overview
Description
Cyclopropylmethyl-d2 alcohol is a deuterated analog of cyclopropylmethanol, where two hydrogen atoms are replaced by deuterium. This compound is of significant interest in various fields of scientific research due to its unique structural properties and isotopic labeling, which makes it useful in mechanistic studies and tracing experiments.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropylmethyl-d2 alcohol can be synthesized through several methods. One common approach involves the deuteration of cyclopropylmethanol. This can be achieved by using deuterium gas (D2) in the presence of a catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of deuterated reagents and solvents to ensure high isotopic purity. The process typically includes the hydrogenation of cyclopropylmethyl ketone with deuterium gas in the presence of a suitable catalyst .
Chemical Reactions Analysis
Types of Reactions: Cyclopropylmethyl-d2 alcohol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in pyridine.
Major Products:
Oxidation: Cyclopropylmethyl-d2 ketone.
Reduction: Cyclopropylmethyl-d2 ether.
Substitution: Cyclopropylmethyl-d2 chloride or bromide.
Scientific Research Applications
Cyclopropylmethyl-d2 alcohol is utilized in various scientific research applications:
Mechanism of Action
The mechanism by which cyclopropylmethyl-d2 alcohol exerts its effects is primarily through its participation in chemical reactions as a deuterated analog. The presence of deuterium atoms can influence reaction rates and pathways due to the kinetic isotope effect, where the bond strength of C-D is greater than that of C-H . This can lead to slower reaction rates and different reaction mechanisms compared to non-deuterated compounds.
Comparison with Similar Compounds
Cyclopropylmethanol: The non-deuterated analog of cyclopropylmethyl-d2 alcohol.
Cyclopropylmethyl-d3 alcohol: A compound where three hydrogen atoms are replaced by deuterium.
Cyclopropylmethyl-d4 alcohol: A compound where four hydrogen atoms are replaced by deuterium.
Uniqueness: this compound is unique due to its specific isotopic labeling, which makes it particularly useful in studies requiring precise tracking of molecular transformations. The presence of deuterium atoms can also lead to differences in physical and chemical properties, such as boiling points and reaction rates, compared to its non-deuterated and other deuterated analogs .
Properties
IUPAC Name |
cyclopropyl(dideuterio)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c5-3-4-1-2-4/h4-5H,1-3H2/i3D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDMZGLFZNLYEY-SMZGMGDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745650 | |
Record name | Cyclopropyl(~2~H_2_)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90568-07-3 | |
Record name | Cyclopropyl(~2~H_2_)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 90568-07-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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